molecular formula C26H19N5O B14177699 13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 378203-47-5

13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B14177699
CAS No.: 378203-47-5
M. Wt: 417.5 g/mol
InChI Key: KLSVEBXZJQTIQR-UHFFFAOYSA-N
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Description

13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[87003,8011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

The synthesis of 13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one typically involves multi-step reactions. These reactions often start with simpler precursors such as Tetrahydro-1H-benzo[b]azonin-2,7-dione. The synthetic route may include steps like cyclization, oxidation, and substitution reactions under controlled conditions to achieve the desired tetracyclic structure. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Reactions with nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include derivatives with modified functional groups or ring structures.

Scientific Research Applications

13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one has several scientific research applications:

    Chemistry: Used in the development of new ring systems and derivatives for material science and pharmaceutical chemistry.

    Medicine: Exploration of its pharmacological potential, including chiral resolution studies to develop optically active drugs.

    Industry: Utilized in the synthesis of complex molecules for new materials or therapeutic agents.

Mechanism of Action

The mechanism of action of 13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the functional groups and structural motifs present in the compound. The detailed mechanism would require further investigation through experimental studies and simulation.

Comparison with Similar Compounds

Similar compounds to 13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one include:

  • 14-phenyl-2,9,11,17-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,12,14,16-octaene .
  • 14-Phenyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one.

These compounds share similar tetracyclic structures but differ in their functional groups and specific ring systems, which can lead to different chemical and biological properties. The uniqueness of 13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[87003,8

Properties

CAS No.

378203-47-5

Molecular Formula

C26H19N5O

Molecular Weight

417.5 g/mol

IUPAC Name

13-benzyl-17-(4-methylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C26H19N5O/c1-17-11-13-19(14-12-17)31-24-22(23-25(31)29-21-10-6-5-9-20(21)28-23)26(32)30(16-27-24)15-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3

InChI Key

KLSVEBXZJQTIQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C4=NC5=CC=CC=C5N=C42)C(=O)N(C=N3)CC6=CC=CC=C6

Origin of Product

United States

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